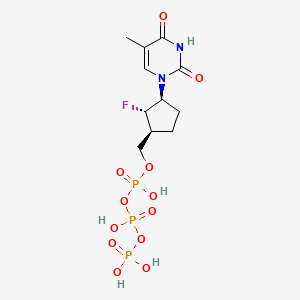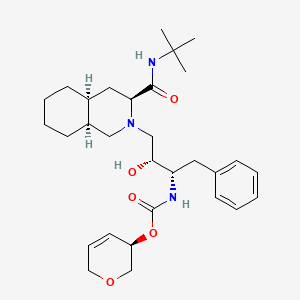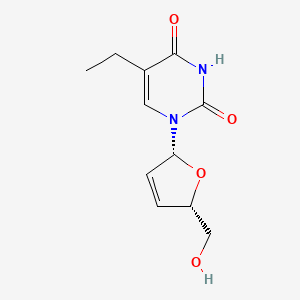
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D4EtU, also known as Deuterated 4-Ethyluracil, is a compound that has garnered significant interest in various scientific fields. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution can lead to changes in the physical and chemical properties of the compound, making it useful in a variety of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deuterated 4-Ethyluracil typically involves the deuteration of 4-Ethyluracil. One common method is the use of deuterium oxide (D2O) as a deuterium source. The reaction can be catalyzed by a palladium catalyst, which facilitates the exchange of hydrogen atoms with deuterium atoms under mild conditions . Another method involves the use of deuterated reagents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) for the reduction of precursor compounds .
Industrial Production Methods
Industrial production of Deuterated 4-Ethyluracil often employs continuous-flow micro-tubing reactors to enhance reaction efficiency and scalability. This method allows for the production of large quantities of the compound with high deuterium incorporation and yield .
Chemical Reactions Analysis
Types of Reactions
Deuterated 4-Ethyluracil undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated analogs of uracil derivatives.
Reduction: Reduction reactions can be carried out using deuterated reducing agents to produce fully deuterated products.
Substitution: Deuterated 4-Ethyluracil can participate in nucleophilic substitution reactions, where deuterium atoms are retained in the final product.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium oxide (D2O), deuterated reducing agents like LiAlD4 and NaBD4, and various catalysts such as palladium and platinum . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, depending on the specific reaction.
Major Products
The major products formed from these reactions are deuterated analogs of uracil derivatives, which can be used in further synthetic applications or as intermediates in the production of more complex molecules.
Scientific Research Applications
Deuterated 4-Ethyluracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Deuterated 4-Ethyluracil involves its interaction with molecular targets and pathways in biological systems. The substitution of hydrogen with deuterium can lead to changes in bond strength and reaction kinetics, which can affect the compound’s behavior in biochemical reactions. For example, deuterium substitution can slow down metabolic reactions, leading to increased stability and prolonged activity of deuterated drugs .
Comparison with Similar Compounds
Deuterated 4-Ethyluracil can be compared with other deuterated compounds such as Deuterated Uracil and Deuterated Thymine. While all these compounds share the common feature of deuterium substitution, Deuterated 4-Ethyluracil is unique in its specific substitution pattern, which can lead to distinct chemical and biological properties . This uniqueness makes it particularly valuable in applications where specific deuterium labeling is required.
List of Similar Compounds
- Deuterated Uracil
- Deuterated Thymine
- Deuterated Cytosine
- Deuterated Adenine
Properties
CAS No. |
117723-56-5 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h3-5,8-9,14H,2,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |
InChI Key |
WQGMBIROMCAHKJ-DTWKUNHWSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


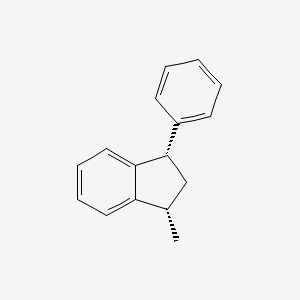
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
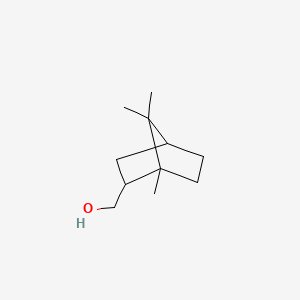
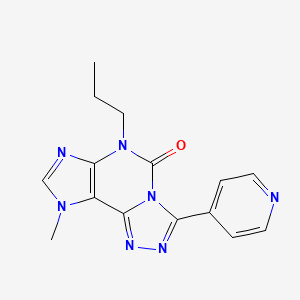

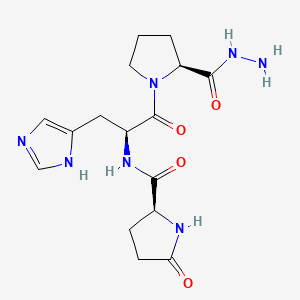
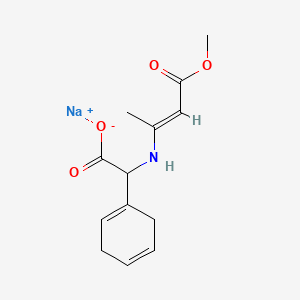
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B15194146.png)
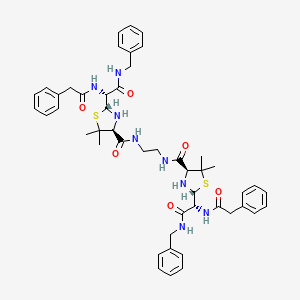
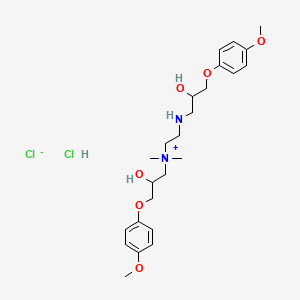

![strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate](/img/structure/B15194159.png)
